molecular formula C9H21BF4P- B12442219 Di-tert-butyl(methyl)phosphane tetrafluoroborate

Di-tert-butyl(methyl)phosphane tetrafluoroborate

Cat. No.: B12442219
M. Wt: 247.04 g/mol
InChI Key: BRDLRXCAHKUWJS-UHFFFAOYSA-N
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Description

Di-tert-butyl(methyl)phosphane tetrafluoroborate is an organophosphorus compound with the chemical formula C9H22BF4P. It is commonly used as a ligand in various catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions. The compound is known for its stability and effectiveness in facilitating these reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl(methyl)phosphane tetrafluoroborate can be synthesized through the reaction of di-tert-butyl(methyl)phosphine with tetrafluoroboric acid. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(methyl)phosphane tetrafluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and halides. The reactions are typically carried out under inert atmospheres at elevated temperatures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific type of cross-coupling reaction. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl(methyl)phosphane tetrafluoroborate is unique due to its high stability and effectiveness as a ligand in catalytic reactions. Its ability to facilitate a wide range of cross-coupling reactions makes it a valuable compound in both academic and industrial research .

Properties

Molecular Formula

C9H21BF4P-

Molecular Weight

247.04 g/mol

IUPAC Name

ditert-butyl(methyl)phosphane;tetrafluoroborate

InChI

InChI=1S/C9H21P.BF4/c1-8(2,3)10(7)9(4,5)6;2-1(3,4)5/h1-7H3;/q;-1

InChI Key

BRDLRXCAHKUWJS-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)P(C)C(C)(C)C

Origin of Product

United States

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